Cas no 111873-46-2 (8-iodocubane-1-carboxylic acid)

8-iodocubane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 8-iodocubane-1-carboxylic acid
- 4-iodocubane-1-carboxylic acid
- NSC-640892
- 4-Iodo-1-cubanecarboxylic acid
- SCHEMBL15055615
- 111873-46-2
- AKOS040768505
- AT25250
- EN300-1698363
- CHEMBL1908958
- NCI60_013642
- 4-Iodocubane-1-carboxylicacid
- NSC640892
- 852-898-6
- (1s,2R,3r,8S)-4-iodocubane-1-carboxylic acid
- 8-IODOCUBANE-1-CARBOXYLIC ACID
- LEA87346
-
- インチ: InChI=1S/C9H7IO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12)
- InChIKey: UQMHINRLKQGLQV-UHFFFAOYSA-N
- ほほえんだ: C12C3C4C1(C5C2C3(C45)I)C(=O)O
計算された属性
- せいみつぶんしりょう: 273.94908g/mol
- どういたいしつりょう: 273.94908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 37.3Ų
8-iodocubane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR312579-1g |
(1S,2R,3R,8S)-4-Iodocubane-1-carboxylic acid |
111873-46-2 | 95% | 1g |
£1460.00 | 2025-02-19 | |
Enamine | EN300-1698363-10000mg |
8-iodocubane-1-carboxylic acid |
111873-46-2 | 95.0% | 10g |
$7500.0 | 2022-02-28 | |
Enamine | EN300-1698363-5000mg |
8-iodocubane-1-carboxylic acid |
111873-46-2 | 95.0% | 5g |
$5000.0 | 2022-02-28 | |
Enamine | EN300-1698363-1.0g |
8-iodocubane-1-carboxylic acid |
111873-46-2 | 95% | 1g |
$3125.0 | 2023-06-04 | |
Enamine | EN300-1698363-5.0g |
8-iodocubane-1-carboxylic acid |
111873-46-2 | 95% | 5g |
$6251.0 | 2023-06-04 | |
A2B Chem LLC | AX56764-100mg |
8-iodocubane-1-carboxylic acid |
111873-46-2 | 95% | 100mg |
$85.00 | 2024-04-20 | |
A2B Chem LLC | AX56764-250mg |
8-iodocubane-1-carboxylic acid |
111873-46-2 | 95% | 250mg |
$173.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1575668-250mg |
4-Iodocubane-1-carboxylic acid |
111873-46-2 | 97% | 250mg |
¥2047.00 | 2024-08-09 | |
Enamine | EN300-1698363-500mg |
8-iodocubane-1-carboxylic acid |
111873-46-2 | 95.0% | 500mg |
$1957.0 | 2022-02-28 | |
Enamine | EN300-1698363-0.1g |
8-iodocubane-1-carboxylic acid |
111873-46-2 | 95% | 0.1g |
$1084.0 | 2023-09-20 |
8-iodocubane-1-carboxylic acid 関連文献
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
8-iodocubane-1-carboxylic acidに関する追加情報
Exploring the Unique Properties and Applications of 8-Iodocubane-1-Carboxylic Acid (CAS No. 111873-46-2)
8-Iodocubane-1-carboxylic acid (CAS No. 111873-46-2) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in advanced research. This compound belongs to the cubane family, a class of molecules known for their cubic geometry and high strain energy. The presence of an iodine substituent at the 8-position and a carboxylic acid group at the 1-position makes this derivative particularly interesting for synthetic chemists and materials scientists.
The cubane scaffold has long fascinated researchers due to its symmetrical, three-dimensional structure, which imparts unusual chemical and physical properties. 8-Iodocubane-1-carboxylic acid builds upon this foundation by introducing two functional groups that significantly expand its utility. The iodine atom serves as an excellent handle for further functionalization through various cross-coupling reactions, while the carboxylic acid moiety provides a versatile site for conjugation or derivatization. This dual functionality makes the compound valuable for designing novel materials with tailored properties.
Recent advances in cage compound chemistry have sparked renewed interest in 8-iodocubane-1-carboxylic acid, particularly in the context of developing new high-energy materials and pharmaceutical intermediates. While not directly used in medicinal applications, its structural features make it a potential precursor for bioactive molecules with unique three-dimensional architectures. Researchers are particularly intrigued by how the cubane core might influence the biological activity of derived compounds, given its ability to present functional groups in rigid, well-defined spatial arrangements.
The synthesis of 8-iodocubane-1-carboxylic acid typically involves multi-step procedures starting from cubane precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing importance of sustainable synthesis in chemical research. The compound's stability under various conditions makes it particularly suitable for storage and handling in laboratory settings, though proper precautions should always be observed when working with any chemical substance.
From a materials science perspective, 8-iodocubane-1-carboxylic acid offers exciting possibilities for the development of novel polymeric materials and metal-organic frameworks (MOFs). The rigid cubane core can serve as a building block to create materials with exceptional thermal stability and unique mechanical properties. Recent studies have explored its potential in creating high-performance polymers that could find applications in aerospace or advanced electronics.
The compound's spectroscopic properties are also noteworthy. The iodine atom provides a heavy atom effect that can be exploited in various analytical techniques, while the carboxylic acid group allows for easy characterization through standard methods like infrared spectroscopy and nuclear magnetic resonance. These features make 8-iodocubane-1-carboxylic acid particularly valuable as a model compound for method development in analytical chemistry.
In the context of current research trends, 8-iodocubane-1-carboxylic acid aligns with several hot topics in chemistry. The growing interest in three-dimensional aromatic systems and strained organic molecules has brought renewed attention to cubane derivatives. Additionally, the compound's potential role in click chemistry applications and bioorthogonal reactions represents an active area of investigation, particularly for labeling and conjugation strategies in chemical biology.
As research into functionalized cubanes continues to expand, 8-iodocubane-1-carboxylic acid stands out as a versatile intermediate with diverse potential applications. Its unique combination of structural features and chemical reactivity makes it a valuable tool for pushing the boundaries of synthetic chemistry and materials science. Future developments may reveal even more innovative uses for this fascinating compound as scientists continue to explore the possibilities offered by three-dimensional molecular architectures.
The commercial availability of 8-iodocubane-1-carboxylic acid has improved in recent years, reflecting growing demand from the research community. However, researchers should be aware that handling this compound requires standard laboratory safety protocols, including proper ventilation and personal protective equipment. While not classified as hazardous under normal conditions, prudent handling practices are always recommended when working with any chemical substance.
Looking ahead, the scientific community anticipates that 8-iodocubane-1-carboxylic acid will play an increasingly important role in cutting-edge research. Its potential applications span from fundamental studies of molecular structure and bonding to practical uses in advanced materials development. As synthetic methodologies continue to advance, we can expect to see more creative applications of this and related cubane derivatives in various fields of chemistry and materials science.
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